

# Application Note: Solid-Phase Extraction of Norbenzphetamine from Human Urine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Norbenzphetamine

Cat. No.: B092178

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## Introduction

**Norbenzphetamine** is a primary metabolite of the anorectic drug benzphetamine and its detection in urine is a key indicator of the parent drug's use. Accurate and reliable quantification of **norbenzphetamine** is crucial in clinical, forensic, and anti-doping contexts. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and reduced solvent consumption. This application note details a robust protocol for the solid-phase extraction of **norbenzphetamine** from human urine samples prior to chromatographic analysis, such as by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The protocol is optimized for the extraction of basic drugs like **norbenzphetamine** and its analogs. While specific performance data for **norbenzphetamine** is not extensively published, the presented method is based on established procedures for amphetamine-type substances, for which high recovery and low limits of detection have been demonstrated.<sup>[1][2]</sup>

## Materials and Methods

### Materials

- SPE Cartridges: Mixed-mode cation-exchange SPE columns (e.g., Clean Screen® DAU, Bond Elut Certify, or equivalent C8/SCX cartridges).<sup>[1][3][4]</sup>

- Reagents:
  - Methanol (HPLC grade)
  - Deionized Water
  - 100 mM Phosphate Buffer (pH 6.0)[3][5]
  - 0.1 M Hydrochloric Acid (HCl)
  - Elution Solvent: Ethyl Acetate/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v)[1][3]
  - Internal Standard (e.g., **Norbenzphetamine-d5**)
- Equipment:
  - SPE Vacuum Manifold
  - Vortex Mixer
  - Centrifuge
  - Nitrogen Evaporator
  - Autosampler vials

## Experimental Protocol

This protocol is designed for the extraction of **norbenzphetamine** from a 5 mL urine sample. Volumes may be scaled as needed, with appropriate adjustments to reagent volumes.

- Sample Pre-treatment:
  - Allow urine samples to equilibrate to room temperature.[5]
  - To a 5 mL urine sample, add an appropriate amount of internal standard.
  - Adjust the sample pH to  $6.0 \pm 0.5$  using 0.1 M monobasic sodium phosphate (to lower pH) or 0.1 M dibasic sodium phosphate (to raise pH).[5]

- Vortex the sample for 30 seconds.
- SPE Cartridge Conditioning:
  - Place the mixed-mode SPE cartridges on the vacuum manifold.
  - Condition the cartridges by sequentially passing the following solvents:
    1. 3 mL of Methanol[3][5]
    2. 3 mL of Deionized Water[5]
    3. 3 mL of 100 mM Phosphate Buffer (pH 6.0)[3][5]
  - Ensure the sorbent does not go dry between steps.
- Sample Loading:
  - Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.[3]
- Washing:
  - Wash the cartridge to remove matrix interferences with the following solvents:
    1. 3 mL of 0.1 M HCl[3]
    2. 3 mL of Methanol[3]
  - Dry the cartridge thoroughly under full vacuum for 5 minutes.
- Elution:
  - Elute the analyte with 3 mL of the elution solvent (Ethyl Acetate/Isopropanol/Ammonium Hydroxide; 78:20:2 v/v/v) into a collection tube at a flow rate of 1-2 mL/minute.[1][3]
- Dry-down and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

- Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS/MS or a derivatizing agent for GC-MS analysis).
- Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

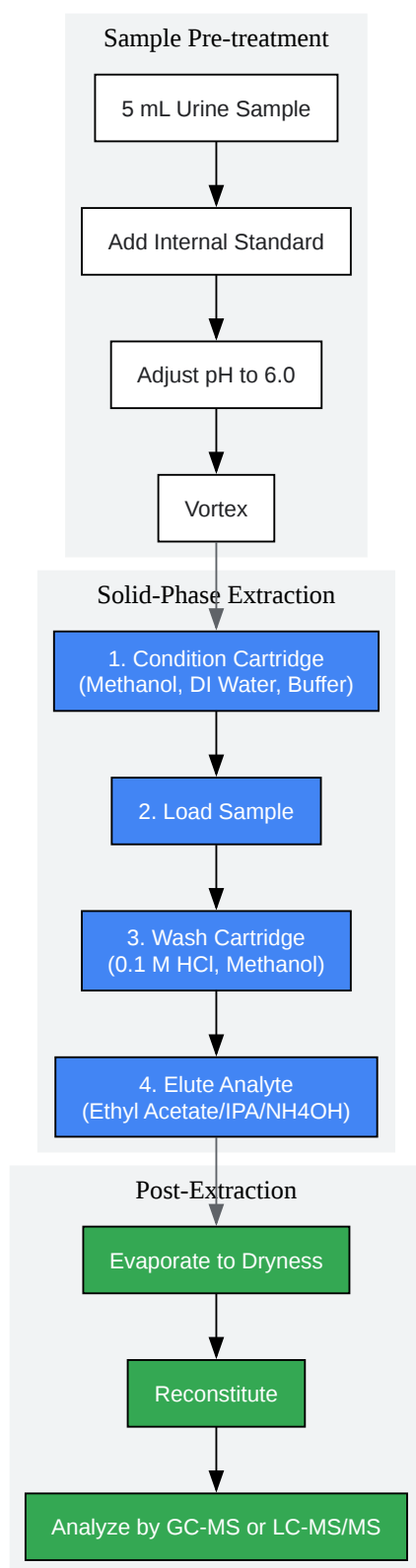
## Data Presentation

While this protocol is specifically for **norbenzphetamine**, quantitative performance data is most readily available for the closely related and commonly analyzed amphetamine and methamphetamine. The following table summarizes typical performance characteristics that can be expected when using a mixed-mode SPE protocol for these compounds.

Analyte	Matrix	SPE Sorbent	Recovery (%)	LOD	LOQ	Reference
Methamphetamine	Urine	C8-SCX Mixed-Mode	> 86%	0.03 µg/mL	-	[1]
Amphetamine	Urine	C8-SCX Mixed-Mode	> 88%	0.07 µg/mL	-	[1]
Methamphetamine	Urine	C18 Pipette Tip SPE	> 82.9%	0.04 ng/0.5 mL	0.25 ng/0.5 mL	[2]
Amphetamine	Urine	C18 Pipette Tip SPE	> 82.2%	0.05 ng/0.5 mL	0.25 ng/0.5 mL	[2]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are dependent on the analytical instrumentation used for final detection. The values presented are indicative of the sensitivity achievable with this extraction method coupled with mass spectrometry.

## Experimental Workflow



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Caption: Workflow for Solid-Phase Extraction of **Norbenzphetamine** from Urine.

## Conclusion

The solid-phase extraction protocol detailed in this application note provides an effective and reliable method for the isolation and concentration of **norbenzphetamine** from human urine. By utilizing a mixed-mode SPE sorbent, this procedure ensures high recovery and clean extracts, making it suitable for sensitive and specific downstream analysis by mass spectrometry. This method is a valuable tool for researchers, scientists, and drug development professionals engaged in toxicological and pharmacokinetic studies.

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